Norfluoxetine Norfluoxetine Norfluoxetine belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups. Norfluoxetine is considered to be a practically insoluble (in water) and relatively neutral molecule. Norfluoxetine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, norfluoxetine is primarily located in the cytoplasm and membrane (predicted from logP). Norfluoxetine and formaldehyde can be biosynthesized from fluoxetine through its interaction with the enzymes cytochrome P450 3A5, cytochrome P450 3A4, cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2D6. In humans, norfluoxetine is involved in the fluoxetine metabolism pathway and the fluoxetine action pathway.
Brand Name: Vulcanchem
CAS No.: 83891-03-6
VCID: VC0159337
InChI: InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
SMILES: C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C16H16F3NO
Molecular Weight: 295.3 g/mol

Norfluoxetine

CAS No.: 83891-03-6

Reference Standards

VCID: VC0159337

Molecular Formula: C16H16F3NO

Molecular Weight: 295.3 g/mol

Norfluoxetine - 83891-03-6

CAS No. 83891-03-6
Product Name Norfluoxetine
Molecular Formula C16H16F3NO
Molecular Weight 295.3 g/mol
IUPAC Name 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Standard InChI InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
Standard InChIKey WIQRCHMSJFFONW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Description Norfluoxetine belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups. Norfluoxetine is considered to be a practically insoluble (in water) and relatively neutral molecule. Norfluoxetine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, norfluoxetine is primarily located in the cytoplasm and membrane (predicted from logP). Norfluoxetine and formaldehyde can be biosynthesized from fluoxetine through its interaction with the enzymes cytochrome P450 3A5, cytochrome P450 3A4, cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2D6. In humans, norfluoxetine is involved in the fluoxetine metabolism pathway and the fluoxetine action pathway.
Synonyms desmethylfluoxetine
norfluoxetin
norfluoxetine
norfluoxetine hydrochloride
norfluoxetine, (+-)-isome
Reference 1.Wong, D.T.,Bymaster, F.P.,Reid, L.R., et al. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain. Neuropsychopharmacology 8(4), 337-344 (1993).
PubChem Compound 4541
Last Modified Nov 11 2021
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